L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide

Description

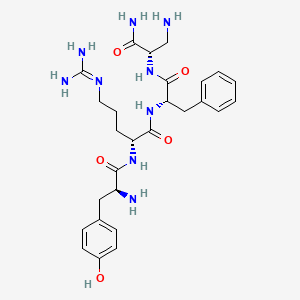

L-Tyrosyl-N⁵-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide (CAS: 651317-20-3) is a synthetic tetrapeptide with the sequence Tyr-D-Orn(N⁵-diaminomethylidene)-Phe-3-amino-Alaninamide . Its molecular formula is C₂₇H₃₉N₉O₅, and it features a unique diamino-methylidene modification on the D-ornithine residue. The compound’s stereochemistry includes six defined stereocenters, critical for its bioactivity .

Properties

CAS No. |

651317-20-3 |

|---|---|

Molecular Formula |

C27H39N9O5 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C27H39N9O5/c28-15-22(23(30)38)36-26(41)21(14-16-5-2-1-3-6-16)35-25(40)20(7-4-12-33-27(31)32)34-24(39)19(29)13-17-8-10-18(37)11-9-17/h1-3,5-6,8-11,19-22,37H,4,7,12-15,28-29H2,(H2,30,38)(H,34,39)(H,35,40)(H,36,41)(H4,31,32,33)/t19-,20+,21-,22-/m0/s1 |

InChI Key |

KFZTZWWPGCBCMU-LRSLUSHPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The final step involves deprotection to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: Reduction reactions can target the diaminomethylidene group.

Substitution: Amino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of the diaminomethylidene group can yield a simpler amine derivative .

Scientific Research Applications

L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diaminomethylidene group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Peptide-Based Compounds with Modified Amino Acids

N⁵-(Diaminomethylene)-L-ornithyl-N⁵-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-tryptophyl-3-[(2-aminoethyl)(phenylcarbamoyl)amino]-L-alanyl-L-phenylalaninamide (CAS: Not provided)

- Structure: This hexapeptide contains two diamino-methylidene groups on adjacent ornithine residues and incorporates tryptophan and phenylcarbamoyl-modified alanine .

- Key Differences: Longer peptide chain (6 residues vs. 4 in the target compound). Dual diamino-methylidene modifications may alter receptor specificity or solubility. Molecular weight: 1097.3 g/mol (vs. 593.66 g/mol for the target compound) .

N-isopropyloleanolic amide 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside (TS1)

- Structure: A triterpenoid saponin with an oleanolic acid backbone linked to a disaccharide and an isopropyl amide .

- Key Differences: Non-peptide structure with a steroidal scaffold. Carbohydrate moiety enhances hydrophilicity, unlike the target compound’s purely amino acid-based design. Demonstrated bioactivity in glycosidase inhibition or membrane interaction studies .

Non-Peptide Compounds with Diamino-Methylidene Modifications

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide (EIPA)

- Structure: A pyrazine derivative with a diamino-methylidene group, used as a sodium-hydrogen exchanger (NHE) inhibitor .

- Key Differences: Small-molecule inhibitor (MW: ~360 g/mol) vs. peptide-based target compound. The diamino-methylidene group in EIPA competitively blocks Na⁺ binding sites, suggesting the target compound’s modification may similarly enhance ionic interactions .

Pharmaceutical Peptides with Similar Backbone Modifications

Abarelix (PPI-149)

Comparative Data Table

Research Findings and Implications

Synthesis Strategies: The target compound’s diamino-methylidene group likely requires selective guanidinylation, akin to methods used in EIPA synthesis . Peptide coupling steps may resemble those in TS1’s amide bond formation (e.g., HATU-mediated activation) . Chromatographic purification (e.g., silica gel CC in TS1) is critical for isolating stereochemically pure products .

Bioactivity Insights: The diamino-methylidene modification in EIPA enhances NHE1 selectivity , suggesting the target compound’s similar group may optimize binding to cationic targets (e.g., GPCRs or ion channels). Compared to Abarelix, the shorter peptide chain of the target compound may reduce immunogenicity but limit receptor affinity .

Stability and Solubility :

- Carbohydrate moieties in TS1 improve aqueous solubility , whereas the target compound’s lack of such groups may necessitate formulation adjustments for in vivo use.

Biological Activity

L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by a unique amino acid sequence and specific functional groups, may exhibit various therapeutic effects, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant studies, and detailed findings.

Molecular Characteristics

- Molecular Formula: C27H39N9O5

- Molecular Weight: 565.66 g/mol

- IUPAC Name: this compound

- CAS Number: 57340584

Structural Features

The structure of this compound includes:

- A tyrosine residue that may facilitate interactions with receptors due to its aromatic nature.

- A diaminomethylidene group that potentially enhances binding affinity to biological targets.

- An ornithine residue which could influence the compound's stability and bioactivity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and thereby altering metabolic pathways.

- Receptor Modulation: It could bind to cell surface receptors, influencing signaling cascades that affect cellular functions.

- Protein Interactions: The peptide might stabilize or disrupt protein-protein interactions, impacting various physiological processes.

Pharmacological Studies

Recent studies have explored the pharmacological potential of related compounds and derivatives:

- Anticonvulsant Activity: Research on similar alaninamide derivatives has shown significant anticonvulsant effects in mouse models, indicating that modifications in peptide structure can lead to enhanced therapeutic properties .

| Compound | ED50 (mg/kg) | Mechanism |

|---|---|---|

| Compound 5 | 48.0 (MES) | Anticonvulsant |

| Compound 5 | 45.2 (6 Hz) | Anticonvulsant |

This suggests that this compound may also possess similar properties worth investigating.

Case Studies

-

Study on Peptide Synthesis and Biological Activity:

- A study focused on the synthesis of peptides with diaminomethylidene modifications showed that these compounds could exhibit enhanced binding affinities for certain receptors compared to their unmodified counterparts. This highlights the importance of structural modifications in developing therapeutics .

-

Comparative Analysis with Other Peptides:

- Comparative studies have indicated that peptides containing diaminomethylidene groups often demonstrate unique biological activities compared to similar peptides without this modification. For instance, compounds like L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl have shown promise in various biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.